molecular formula C10H15N3O6 B1226892 N(4)-Methoxycytidine CAS No. 6082-19-5

N(4)-Methoxycytidine

Cat. No.: B1226892
CAS No.: 6082-19-5
M. Wt: 273.24 g/mol
InChI Key: DKECHCKZSSDTKD-ZOQUXTDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(4)-Methoxycytidine is a chemically modified nucleoside analog where a methoxy group is attached to the exocyclic amino (N4) position of the cytosine base. This modification is a key area of interest in nucleotide chemistry and enzymology research. As a member of the N4-modified cytidine family, it serves as a valuable tool for probing the substrate specificity of nucleoside kinases, the enzymes responsible for the first step in nucleotide synthesis . Recent studies have investigated the phosphorylation of N4-alkoxycytidines, including this compound, using mutated variants of nucleoside kinases like Drosophila melanogaster deoxynucleoside kinase (DmdNK) and Bacillus subtilis deoxycytidine kinase (BsdCK). Research indicates that specific point mutations in the active sites of these kinases can alter their substrate specificity, allowing for the phosphorylation of N4-modified compounds that are not processed by the wild-type enzymes . This makes this compound a relevant compound for studying enzyme engineering and expanding the scope of chemoenzymatic synthesis for producing modified nucleotides. Furthermore, the N4-methoxy modification is known to be photolabile. Upon exposure to UV light, the principal reaction in neutral aqueous solutions is the cleavage of the exocyclic N-O bond, resulting in its conversion back to cytidine . This property can be exploited in photochemical studies or for designing light-sensitive probes. This compound is offered for research applications only, providing scientists with a specialized reagent for investigating nucleoside metabolism, kinase substrate specificity, and the development of enzymatic phosphorylation methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6082-19-5

Molecular Formula

C10H15N3O6

Molecular Weight

273.24 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methoxyamino)pyrimidin-2-one

InChI

InChI=1S/C10H15N3O6/c1-18-12-6-2-3-13(10(17)11-6)9-8(16)7(15)5(4-14)19-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1

InChI Key

DKECHCKZSSDTKD-ZOQUXTDFSA-N

SMILES

CONC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CONC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CONC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Other CAS No.

6082-19-5

Synonyms

N(4)-methoxycytidine

Origin of Product

United States

Synthesis and Derivatization Strategies for N 4 Methoxycytidine

Chemical Synthesis Pathways of N(4)-Methoxycytidine and its Derivatives

The chemical synthesis of this compound and its derivatives is a critical area of research, enabling the production of modified nucleosides for various biochemical and therapeutic applications. These synthetic routes often involve the modification of existing nucleoside scaffolds, such as cytidine (B196190), to introduce the desired functional groups at the N(4) position of the cytosine base.

Preparation from Cytidine Precursors

The synthesis of N(4)-modified cytidines, including this compound, frequently starts from the readily available precursor, cytidine. A common strategy involves the reaction of cytidine with a suitable methoxylating agent. The amino group at the N(4) position of the cytosine ring is the target for this modification. In vitro transcription studies have shown that N(4)-methoxy(deoxy)cytidine behaves like thymine (B56734) (T) or uracil (B121893) (U). researchgate.netresearchgate.net The tautomeric properties of these molecules, particularly the equilibrium between the amino and imino forms, are influenced by the substitution at the N(4) position and play a crucial role in their biological activity. researchgate.netresearchgate.net

Synthesis of N(4)-Alkoxycytidines

The synthesis of a broader class of N(4)-alkoxycytidines follows similar principles. For instance, N(4)-alkoxy-cytidines can be converted to their 5'-diphosphate and 5'-triphosphate derivatives using phosphorus oxychloride followed by reaction with phosphate (B84403) or pyrophosphate. nih.gov This phosphorylation step is essential for their biological activity, as nucleotides are the active forms in many enzymatic reactions. The synthesis of various N(4)-alkoxy cytidine 5'-diphosphate derivatives has been reported, highlighting the versatility of this synthetic approach. nih.gov

Preparation of Acylated N(4)-Modified Deoxycytidine Nucleotides

A significant area of research focuses on the preparation of N(4)-acyl-2'-deoxycytidine derivatives, which serve as valuable tools for the enzymatic synthesis of modified DNA. nih.govoup.com The general synthetic scheme involves the acylation of 2'-deoxycytidine (B1670253) with an appropriate activated ester of a carboxylic acid. nih.govgoogle.comresearchgate.net This reaction yields N(4)-acyl-2'-deoxycytidines, which can then be phosphorylated to their corresponding 5'-triphosphates. nih.govgoogle.comresearchgate.net

The synthesis typically proceeds in the following steps:

Activation of Carboxylic Acid: The carboxylic acid is activated, often by forming an N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent like ethyl acetate. researchgate.netresearchgate.net

Acylation of Deoxycytidine: The activated ester is then reacted with 2'-deoxycytidine in a solvent such as N,N-dimethylformamide (DMF). google.comresearchgate.netresearchgate.net This step yields the N(4)-acyl-2'-deoxycytidine nucleoside.

Purification: The synthesized nucleosides are purified using column chromatography. nih.govgoogle.com

Phosphorylation: The purified nucleoside is then phosphorylated to the 5'-triphosphate. A common method is the one-pot phosphorylation using phosphorus oxychloride (POCl3) in trimethyl phosphate, followed by treatment with pyrophosphate. google.comresearchgate.netresearchgate.net

Final Purification: The resulting N(4)-acyl-2'-deoxycytidine-5'-triphosphates are purified by ion-exchange chromatography. google.comresearchgate.net

The yields for the synthesis of N(4)-acyl-2'-deoxycytidines are reported to be in the range of 40-84%. nih.govoup.com Subsequent phosphorylation to the triphosphates occurs with yields between 15-48%. nih.govoup.comgoogle.com

Table 1: Synthesis Yields of N(4)-Acyl-2'-Deoxycytidine Derivatives

Step Product Yield Range
Acylation N(4)-acyl-2'-deoxycytidines 40-84%
Phosphorylation N(4)-acyl-2'-deoxycytidine-5'-triphosphates 15-48%

Enzymatic Synthesis of N(4)-Modified Cytidine Nucleotides

Enzymatic methods provide a powerful and highly selective alternative to purely chemical synthesis for producing modified nucleotides. mdpi.comnih.gov These approaches often combine chemical synthesis of a modified nucleoside with subsequent enzymatic phosphorylation. mdpi.comnih.govresearchgate.net

Chemoenzymatic Approaches to Modified Monophosphates

A chemoenzymatic strategy involves the initial chemical synthesis of novel N(4)-modified cytidines, followed by their enzymatic phosphorylation to the corresponding monophosphates. mdpi.comnih.govresearchgate.net This approach leverages the specificity of enzymes to overcome challenges associated with chemical phosphorylation, such as the need for protecting groups and the potential for side reactions. researchgate.net The use of enzymes like sialyltransferases in chemoenzymatic synthesis has demonstrated the power of this one-pot, multi-enzyme approach for creating libraries of modified biomolecules. nih.gov

Kinase-Mediated Phosphorylation of this compound

The final and crucial step in activating this compound and its analogs is their phosphorylation, which is often mediated by nucleoside kinases. mdpi.comnih.gov However, the substrate specificity of wild-type kinases can be a limiting factor. To address this, researchers have explored the use of mutant kinases with altered active sites. mdpi.comnih.govresearchgate.net

Specifically, variants of Drosophila melanogaster deoxynucleoside kinase (DmdNK) and Bacillus subtilis deoxycytidine kinase (BsdCK) have been created through site-directed mutagenesis. mdpi.comnih.govresearchgate.net These engineered kinases have shown an expanded substrate scope, enabling the phosphorylation of N(4)-modified cytidines that are not substrates for the wild-type enzymes. mdpi.comnih.govresearchgate.net For example, certain point mutations in the active sites of these kinases have been found to significantly alter their substrate specificities, allowing for the efficient phosphorylation of these modified nucleosides. mdpi.comnih.gov This highlights the potential of protein engineering to develop biocatalysts for the synthesis of novel modified nucleotides.

Table 2: Kinases Used for Phosphorylation of N(4)-Modified Cytidines

Kinase Organism of Origin Role in Synthesis
Deoxynucleoside kinase (DmdNK) Drosophila melanogaster Phosphorylation of modified nucleosides
Deoxycytidine kinase (BsdCK) Bacillus subtilis Phosphorylation of modified nucleosides

Structural Elucidation and Conformational Dynamics of N 4 Methoxycytidine

Tautomeric Equilibria and Forms

The presence of the N(4)-methoxy group significantly influences the tautomeric equilibrium of the cytosine base, allowing it to exist in both amino and imino forms. This equilibrium is a key determinant of its base-pairing properties and, consequently, its mutagenic potential.

Amino-Imino Tautomerism in Solution and within Nucleic Acid Duplexes

N(4)-methoxycytidine can exist in two primary tautomeric forms: the amino form, which is analogous to standard cytosine, and the imino form. researchgate.netias.ac.in In solution, the equilibrium between these two forms is sensitive to the surrounding environment, including the polarity of the solvent. researchgate.net For the free nucleoside, the imino form is predominant in both aqueous and non-aqueous media. acs.org

Within the context of a nucleic acid duplex, the tautomeric state of this compound is heavily influenced by its base-pairing partner. acs.orgnih.gov When paired with guanine (B1146940) (G), NMR studies have shown that this compound can exist in both its amino and imino tautomeric forms, leading to a slow exchange between a Watson-Crick-like pair and a wobble base pair. acs.orgnih.gov In a Watson-Crick-type pairing with guanine, this compound is in the amino form. acs.org Conversely, when paired with adenine (B156593) (A), the imino tautomer of this compound is favored, allowing it to form a stable Watson-Crick-type base pair. nih.govoup.com This ability to adopt different tautomeric forms depending on the pairing partner is central to its ability to induce transition mutations. oup.comoup.com

The presence of this compound in a copolymer with uridine, poly(U,mo4C), and annealed with poly(A) demonstrated that it can form hydrogen bonds with adenosine, behaving similarly to uridine. nih.govacs.org This indicates that the imino tautomer, which mimics the hydrogen bonding pattern of uracil (B121893), is readily adopted in this context.

Computational Predictions of Tautomeric Stability and Equilibrium

Quantum chemical calculations have been employed to predict the relative stabilities of the different tautomers of this compound and related compounds. Early studies on the related N(4)-hydroxycytosine suggested that the imino form is energetically more favorable in the gas phase. acs.org More recent theoretical studies in an aqueous environment have indicated that the energy difference between the anti-imino and anti-amino forms of the monophosphate is small enough for both to exist. acs.org However, once incorporated into an RNA strand, the energy gap widens, favoring the imino form. acs.org

Theoretical calculations have also been used to analyze the vibrational spectra (IR) of N(4)-methoxycytosine, helping to identify the specific isomers present in different environments. researchgate.netresearchgate.net These computational approaches, often at the DFT (Density Functional Theory) level, are crucial for interpreting experimental data and providing a deeper understanding of the factors governing tautomeric equilibrium. researchgate.netresearchgate.net

Conformational Preferences and Rotational Isomerism

Syn-Anti Isomerism of the Exocyclic Methoxy (B1213986) Group

The exocyclic N(4)-methoxy group can rotate around the C(4)-N(4) bond, leading to two primary rotational isomers: syn and anti. researchgate.net In the syn conformation, the methoxy group is positioned towards the N(3) atom of the pyrimidine (B1678525) ring, while in the anti conformation, it is oriented away from N(3). researchgate.net

At the monomer level in solution, the syn rotamer is predominantly favored. ias.ac.inresearchgate.net This conformation is stabilized by an intramolecular hydrogen bond in the imino form. acs.org However, photochemical studies using UV irradiation on N(4)-methoxycytosine isolated in low-temperature matrices have demonstrated that it is possible to induce isomerization between the syn and anti forms. researchgate.netresearchgate.net

Within a nucleic acid duplex, the conformation is often dictated by the constraints of base pairing. For this compound to form a Watson-Crick-type pair with adenine, the methoxy group must adopt the anti conformation. oup.com It has been suggested that the polymerase enzyme may constrain the methoxy group to the anti form during incorporation into a growing nucleic acid chain to facilitate pairing with adenine. nih.gov In a Z-DNA duplex, crystallographic data showed this compound paired with guanine in a wobble conformation, with the methoxy group in the syn orientation. acs.orgnih.gov

Influence of Conformation on Hydrogen Bonding Potential

The syn or anti conformation of the methoxy group directly impacts the hydrogen bonding face of the this compound base. ias.ac.in The syn conformation of the imino tautomer, for instance, precludes standard Watson-Crick base pairing because the methoxy group sterically hinders the formation of a hydrogen bond with the opposing purine (B94841). ias.ac.inresearchgate.net This can lead to alternative pairing schemes, such as inverse Watson-Crick pairing. ias.ac.in

Conversely, the anti conformation of the imino tautomer presents a hydrogen bonding pattern similar to that of thymine (B56734) or uracil, allowing it to form a stable Watson-Crick pair with adenine. oup.com This conformational flexibility, coupled with the tautomeric equilibrium, provides this compound with a dual base-pairing specificity, enabling it to pair with both guanine and adenine, which is the molecular basis for its mutagenic activity. oup.comoup.com

Molecular Structures within Oligonucleic Acid Contexts

The structural impact of incorporating this compound into DNA and RNA has been investigated through various techniques, including X-ray crystallography and NMR spectroscopy. These studies have provided detailed insights into how this modified nucleoside is accommodated within a duplex and how it forms base pairs with its partners.

X-ray crystallographic analysis of a DNA dodecamer containing this compound opposite adenine revealed that the two form a Watson-Crick-type base pair. oup.com In this structure, the this compound is in the imino tautomeric form, and the methoxy group adopts an anti conformation relative to the N3 atom. oup.com This provided the first direct visualization of this compound pairing with adenine in a Watson-Crick geometry. oup.com

In another crystallographic study of a Z-type DNA duplex, this compound was found to form a wobble base pair with guanine. acs.orgnih.gov In this arrangement, the this compound was in the imino form with the methoxy group in the syn conformation. acs.orgnih.gov

NMR studies on DNA and RNA duplexes containing this compound have corroborated these findings, showing that it can adopt different tautomeric and conformational states depending on the identity of the opposing base. acs.orgnih.gov For example, in an RNA duplex, NMR data conclusively showed that N(4)-hydroxycytidine (a closely related analogue) exists in the amino form when paired with guanine, forming a canonical Watson–Crick C:G pair, while it adopts the imino form when paired with adenine. acs.org

The incorporation of this compound generally leads to a decrease in the thermal stability of the duplex, as indicated by a lower melting temperature (Tm). nih.gov This destabilization is attributed to changes in stacking interactions and disruptions to the adjacent base pairs. nih.gov

Table 1: Tautomeric and Conformational States of this compound in Different Contexts

Context Pairing Partner Tautomeric Form Methoxy Group Conformation Base Pairing Geometry
Free Nucleoside (Solution) N/A Predominantly Imino acs.org Predominantly Syn ias.ac.inresearchgate.net N/A
DNA Duplex (NMR) Guanine (G) Amino and Imino (in exchange) acs.orgnih.gov Syn and Anti (in wobble) nih.gov Watson-Crick and Wobble acs.orgnih.gov
DNA Duplex (Crystal) Guanine (G) Imino acs.orgnih.gov Syn acs.orgnih.gov Wobble acs.orgnih.gov
DNA Duplex (Crystal) Adenine (A) Imino oup.com Anti oup.com Watson-Crick oup.com
RNA Duplex (NMR, analogue) Guanine (G) Amino acs.org N/A Watson-Crick acs.org
RNA Duplex (NMR, analogue) Adenine (A) Imino acs.org N/A Watson-Crick-like acs.org

X-ray Crystallographic Analysis of this compound-Containing Duplexes

X-ray crystallography has been instrumental in determining the three-dimensional structure of DNA duplexes containing this compound. Studies on synthetic DNA dodecamers, such as d(CGCGAATTmo⁴CGCG) and d(CGCAAATTmo⁴CGCG), have revealed critical details about base pairing and conformational states. researchgate.netnih.govnih.govresearchgate.net

In crystallographic analyses, DNA dodecamers containing mo⁴C have been observed to form B-form duplexes. nih.govnih.govresearchgate.net Electron density maps have clearly shown that the mo⁴C residue can engage in different base-pairing schemes. When paired with guanine, mo⁴C can form both a canonical Watson-Crick type pair and a wobble base pair. nih.gov The ability to form these different pairs is attributed to the tautomerization of the methoxylated cytosine moiety between its amino and imino forms. nih.gov

When positioned opposite adenine, X-ray analysis shows that mo⁴C residues form Watson-Crick-type base pairs. rcsb.orgnih.gov For this pairing to occur through hydrogen bonds, the mo⁴C residue must be in its imino tautomeric state. rcsb.orgnih.gov A key conformational feature observed in these crystal structures is that the methoxy group of mo⁴C consistently adopts an anti conformation relative to the N3 atom of the cytosine ring. nih.govresearchgate.netrcsb.orgnih.gov

Crystallographic Data for this compound-Containing Duplexes
Duplex SequenceOpposite BaseBase Pairing Geometrymo⁴C Tautomeric FormMethoxy Group Conformation (vs. N3)Overall Duplex ConformationResolution (Å)PDB ID
d(CGCGAATTmo⁴CGCG)GuanineWatson-Crick & WobbleAmino & Imino-B-form--
d(CGCAAATTmo⁴CGCG)AdenineWatson-CrickIminoAntiB-form1.601J8L

Solution Structure Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to X-ray crystallography by revealing the structure and dynamics of molecules in solution, which can more closely mimic the physiological environment. Proton NMR studies on heptanucleotides and octanucleotides containing mo⁴C have shed light on its conformational dynamics and tautomeric equilibrium. nih.govcapes.gov.br

When mo⁴C is paired with adenine in a DNA duplex, NMR studies indicate that the mo⁴C residue exists predominantly in the imino form, leading to a Watson-Crick base pairing geometry. nih.gov Interestingly, while the methoxy group must be in an anti orientation to the N3 atom for this pairing, there is no fixed orientation around the N-OCH₃ bond. nih.gov The exchange between the single-stranded and double-stranded forms is slow on the NMR timescale, which is attributed to the preference for a cis conformation of the methoxy group in the single strand, hindering the formation of the base pair. nih.gov

In the case of a mo⁴C-guanine pair, the situation is more complex. NMR data reveals an equilibrium between two forms: an amino form in a Watson-Crick geometry and an imino form in a wobble geometry. nih.gov This equilibrium is temperature-dependent, with the amino form being more prevalent at lower temperatures and the imino form dominating at temperatures above 313 K. nih.gov The rate of exchange between these two forms was measured to be approximately 1 s⁻¹ at 303 K. nih.gov

Studies using 1H and 13C-NMR on mo⁴C in apolar solvents have shown that the exocyclic N4-methoxy group is predominantly syn to the ring N(3) atom. nih.gov This conformation appears to destabilize the DNA duplex, as evidenced by a lower melting temperature for duplexes containing mo⁴C compared to their unmodified counterparts. capes.gov.br The melting transition for a mo⁴C-containing duplex is slow on the NMR chemical shift timescale, with the rate-determining step being the syn-anti isomerization of the methoxy group. capes.gov.br

NMR Spectroscopic Findings for this compound in Duplexes
Paired Basemo⁴C Tautomer(s) ObservedBase Pairing GeometryKey Dynamic FeatureInfluence on Duplex Stability
AdenineIminoWatson-CrickRotation of methoxy group not constrained, but must be anti to N3. nih.govDestabilizing due to preferred syn conformation in single strand. capes.gov.br
GuanineAmino and IminoWatson-Crick and WobbleTemperature-dependent equilibrium between amino-WC and imino-wobble forms. nih.gov-

Effect of N(4)-Methoxylation on Overall DNA Conformation

However, the methoxylation does introduce localized conformational flexibility and has a notable impact on duplex stability. The ability of mo⁴C to exist in both amino and imino tautomeric forms allows it to form stable base pairs with both guanine and adenine, a key factor in its mutagenic potential. nih.govnih.gov The imino tautomer of mo⁴C can mimic the hydrogen bonding pattern of thymine, allowing it to pair with adenine in a Watson-Crick fashion. rcsb.orgnih.gov When paired with guanine, it can adopt either a standard Watson-Crick geometry (amino form) or a wobble pair (imino form). nih.govnih.gov

The orientation of the methoxy group itself is a critical factor. The syn conformation, which is preferred in the single-stranded state and in apolar environments, has a destabilizing effect on the DNA duplex. capes.gov.brnih.gov For incorporation into a stable duplex, the methoxy group must rotate into the anti conformation to allow for proper hydrogen bonding in a Watson-Crick geometry. nih.govcapes.gov.br This energetic barrier associated with the syn-anti isomerization contributes to a lower melting temperature (Tm) of mo⁴C-containing duplexes compared to unmodified DNA. capes.gov.brnih.gov The presence of mo⁴C can disrupt local stacking interactions and interfere with the cooperative melting of the helix. nih.gov

Molecular Mechanisms of N 4 Methoxycytidine Biological Activity

Ambivalent Base Pairing Properties in Nucleic Acid Duplexes

N(4)-methoxycytidine is a notable analogue of cytosine due to its capacity to form stable base pairs with both adenine (B156593) and guanine (B1146940). researchgate.net This dual pairing potential is a direct consequence of its ability to exist in different tautomeric and geometric forms, which in turn affects the stability of the DNA duplex.

Base Pairing with Adenine: Geometrical Considerations and Tautomeric States

When paired with adenine, this compound predominantly adopts the imino tautomeric form. researchgate.netnih.gov This arrangement allows for the formation of a base pair with a Watson-Crick-like geometry. researchgate.net In this configuration, the methoxy (B1213986) group is oriented anti to the N3 position of the methoxycytosine ring. researchgate.net However, the rotation around the N-OCH₃ bond is not fixed. researchgate.net

NMR studies have indicated that at lower temperatures, the base pair between this compound and adenine can exist in a dynamic equilibrium between Watson-Crick and wobble configurations. nih.govcapes.gov.br The imino tautomer of mo⁴C is crucial for this pairing, as it mimics the hydrogen bonding pattern of thymine (B56734), thereby forming a stable, albeit mismatched, pair with adenine. researchgate.net The imino form with the -OH group syn to N3 has also been observed in organic solvents when 1-methyl-N⁴-methoxycytosine is paired with adenine. nih.gov

The formation of the mo⁴C-A base pair is a critical aspect of the mutagenic activity of methoxyamine, the agent that converts cytosine to this compound. oup.com This pairing allows for the effective substitution of a T-A pair with a mo⁴C-A pair during DNA replication.

Base Pairing with Guanine: Watson-Crick and Wobble Geometries

The interaction between this compound and guanine is characterized by a remarkable conformational flexibility, with the ability to form both Watson-Crick and wobble base pairs. oup.comnih.govrcsb.org This duality is directly linked to the tautomeric state of the this compound residue. nih.gov

In its amino form, this compound can form a canonical Watson-Crick base pair with guanine. researchgate.netoup.com Conversely, in its imino tautomeric state, it forms a wobble base pair with guanine. researchgate.netoup.comnih.gov Structural studies of a DNA dodecamer containing mo⁴C have shown the simultaneous presence of both Watson-Crick and wobble mo⁴C-G pairs within the same duplex. oup.comnih.govrcsb.org

Solution NMR studies have revealed a temperature-dependent equilibrium between these two forms. researchgate.net At lower temperatures, the amino form in a Watson-Crick geometry is predominant, while the imino form in a wobble geometry becomes more prevalent at temperatures above 40°C. researchgate.net In the crystalline state of a Z-DNA duplex, the mo⁴C:G pair was observed as a wobble base pair, with mo⁴C in the imino form and the methoxy group in a syn orientation to N3. nih.govacs.org

Tautomeric and Geometric Forms of this compound in Base Pairs
Pairing PartnerTautomeric Form of mo⁴CBase Pairing GeometryKey Structural Features
AdenineIminoWatson-Crick likeMethoxy group is anti to N3. researchgate.net
GuanineAminoWatson-CrickPredominant at lower temperatures. researchgate.net
IminoWobblePredominant at higher temperatures (>40°C). researchgate.net

Impact on Duplex Stability and Melting Transitions

The incorporation of this compound generally leads to a decrease in the thermal stability of DNA duplexes. For instance, an octanucleotide duplex containing a mo⁴C-A pair exhibited a melting temperature (Tm) of 32°C, which is significantly lower than the 52°C Tm of the corresponding duplex with a standard T-A pair. nih.govcapes.gov.br This destabilization is attributed to the preferred syn configuration of the methoxy group in the single-stranded form, which hinders duplex formation. researchgate.netnih.govcapes.gov.br

Similarly, duplexes containing mo⁴C-G pairs also show reduced stability, although the effect is dependent on the number of modifications. worktribe.com Despite the lower stability, duplexes with mo⁴C maintain sharp melting transitions. worktribe.com The melting transition for a duplex with a mo⁴C-A pair is slow on the NMR chemical shift timescale, a phenomenon attributed to the syn-anti isomerization of the methoxy group being the rate-limiting step in the duplex-to-coil transition. nih.govcapes.gov.br

Melting Temperatures (Tm) of Oligonucleotide Duplexes
Oligonucleotide DuplexMelting Temperature (Tm)
8mer with T-A pair52 (± 2) °C nih.govcapes.gov.br
8mer with mo⁴C-A pair32 (± 2) °C nih.govcapes.gov.br

Interactions with Nucleic Acid Polymerases and Enzymes

The ambivalent base-pairing properties of this compound directly influence its interaction with DNA and RNA polymerases, both as a substrate for incorporation and as a template for replication.

Substrate Specificity and Incorporation by DNA Polymerases (e.g., Klenow fragment, Taq, phi29)

The triphosphate form of this compound, mo⁴CTP, can be utilized as a substrate by various DNA polymerases. Studies have shown that N⁴-acylated 2'-deoxycytidine (B1670253) triphosphates, which are structurally related to mo⁴CTP, are efficiently used by family A and B DNA polymerases, including the Klenow fragment (exo-), Taq, and KOD XL polymerases. nih.govresearchgate.net These polymerases can incorporate the modified nucleotide opposite both guanine and, to a significant extent, adenine. nih.govresearchgate.net

The proofreading phi29 DNA polymerase is also capable of utilizing N⁴-acylated dCTPs as substrates. nih.govresearchgate.net This indicates that despite its proofreading activity, the polymerase can accommodate the modified nucleotide. oup.comnih.govresearchgate.net The ability of these polymerases to incorporate mo⁴CTP is a key factor in its mutagenic potential.

Template Properties and Preferential Misincorporation Events

When this compound is present in a template strand, its ambiguous base-pairing potential leads to misincorporation of nucleotides during DNA synthesis. It has been reported that hydroxylamine (B1172632) and O-methylhydroxylamine, which produces this compound, cause C→T transition mutations. oup.com

Studies using reverse transcriptases, such as HIV and AMV reverse transcriptases, have shown that when mo⁴C is present in an RNA template, both dAMP and dGMP can be incorporated opposite it. nih.gov This indicates that mo⁴C in the template strand can direct the incorporation of either adenine or guanine, leading to mutations in the newly synthesized DNA strand. nih.gov The ability of mo⁴C to mimic thymine allows it to form a stable pair with adenine, which can be accepted by DNA polymerases. researchgate.net This misincorporation is a fundamental mechanism of the mutagenic action of this compound.

Recognition by RNA-Dependent RNA Polymerases

RNA-dependent RNA polymerases (RdRps) are crucial enzymes for the replication and transcription of RNA viruses, making them a primary target for antiviral therapies. tcichemicals.comnih.gov These enzymes catalyze the synthesis of RNA from an RNA template. tcichemicals.com The general structure of an RdRp is likened to a cupped right hand, comprising fingers, palm, and thumb subdomains that work together to facilitate catalysis. nih.gov

Nucleoside analogues represent a significant class of antiviral agents that target viral polymerases. The mechanism of action for compounds like this compound involves its uptake into a cell, where it is converted into its triphosphate form. This activated analogue can then be recognized by the viral RNA-dependent RNA polymerase as a substrate, mimicking a natural nucleotide. While specific studies detailing the recognition of this compound by RdRp are not extensively detailed, the mechanism can be inferred from related compounds like N4-Hydroxycytidine, which is known to target RdRps. tcichemicals.com The polymerase incorporates the analogue into the nascent viral RNA strand. This incorporation can lead to two primary outcomes: either it causes premature termination of the RNA chain, or it results in "viral error catastrophe" by inducing widespread mutations in the viral genome during subsequent replication rounds, ultimately producing non-viable viral progeny. The ability of the modified base to be accepted by the polymerase active site is the critical step in its antiviral activity.

Mechanisms of Mutagenesis Induced by this compound

Molecular Basis of Purine (B94841)/Pyrimidine (B1678525) Transition Mutagenesis

This compound is a potent mutagen that primarily induces transition mutations. A transition is a point mutation that results in the substitution of one purine for another (adenine ↔ guanine) or one pyrimidine for another (cytosine ↔ thymine). atdbio.comwikipedia.org The mutagenic activity of this compound stems from the chemical modification of the exocyclic amino group of cytosine by agents like methoxyamine. iucr.org

The molecular basis for this mutagenesis lies in the tautomeric properties of the N(4)-methoxy group. iucr.org Due to the presence of the methoxy group, this compound can exist in two tautomeric forms: an amino form and an imino form. iucr.orgresearchgate.net

Amino Tautomer: In its amino form, this compound behaves like a standard cytosine, forming a regular Watson-Crick base pair with guanine (G). iucr.org

Imino Tautomer: In its imino form, the base presents a different hydrogen-bonding face that is structurally analogous to thymine (T). This allows it to form a stable, Watson-Crick-like base pair with adenine (A). iucr.org

X-ray crystallography studies of DNA dodecamers containing 2'-deoxy-N(4)-methoxycytidine (mo4C) have confirmed this dual pairing potential. iucr.org The studies revealed that mo4C can form a Watson-Crick-like pair with adenine as well as a standard pair with guanine. iucr.org This tautomeric ambiguity means that this compound can effectively mimic both cytosine and thymine. iucr.org During DNA replication, if this compound is in the template strand, DNA polymerase may incorrectly incorporate an adenine opposite it. In subsequent rounds of replication, this adenine will then template the incorporation of a thymine, completing a G-C to A-T transition.

Role in DNA Replication Fidelity Interference

DNA replication fidelity is maintained by the high selectivity of DNA polymerases and their 3'-5' exonuclease proofreading activity, which removes misincorporated nucleotides. embopress.orgthermofisher.com this compound interferes with this process by creating a modified base that can be stably incorporated yet is inherently ambiguous in its pairing.

The interference with fidelity is a direct consequence of the tautomerism described previously. The imino form of this compound forms a base pair with adenine that is geometrically very similar to a canonical Watson-Crick pair. iucr.orgresearchgate.net This structural mimicry allows the this compound:adenine mispair to be accepted into the polymerase's active site without causing the significant steric distortions that would normally trigger proofreading and excision. embopress.org The polymerase is effectively "tricked" into accepting the incorrect base, thereby bypassing the primary mechanism for maintaining replication fidelity. iucr.orgembopress.org This leads to the fixation of a mutation, as the polymerase fails to recognize and correct the misincorporated adenine opposite the modified cytosine. iucr.orgresearchgate.net

Photochemical Reactions and N-O Bond Cleavage

This compound is susceptible to photochemical alteration. The principal reaction upon exposure to ultraviolet (UV) radiation (specifically at a wavelength of 254 nm) in a neutral aqueous solution is the cleavage of the exocyclic N-O bond. nih.gov This photochemical reaction results in the conversion of this compound back to its unmodified form, cytidine (B196190). nih.gov The quantum yield for this specific transformation has been measured to be 2.2 x 10⁻³ M/E. nih.gov This type of photo-induced bond cleavage is a known phenomenon in organic chemistry, seen in various molecules containing susceptible bonds when subjected to sufficient light energy. mdpi.comirispublishers.comrsc.org

Receptor-Mediated Molecular Interactions

Agonist Activity at P2Y Receptors (e.g., P2Y6, P2Y14)

Beyond its role in mutagenesis, this compound derivatives have been identified as potent agonists at certain subtypes of P2Y receptors, which are G protein-coupled receptors activated by extracellular nucleotides. nih.govunc.edu Specifically, the introduction of a 4-methoxyimino modification to pyrimidine nucleotides has been shown to significantly enhance agonist activity at the P2Y6 receptor. nih.govunc.eduresearchgate.net

Research has demonstrated that derivatives such as this compound 5'-triphosphate are potent and selective agonists for the P2Y6 receptor. nih.gov This modification is well-tolerated and can lead to a substantial increase in potency compared to the natural ligand, UDP. nih.gov For instance, one study found that the 4-methoxyimino modification in a UTP derivative increased potency at the P2Y6 receptor by over 100-fold. nih.gov

Interestingly, this chemical modification has a differential effect across the P2Y receptor family. While it enhances activity at the P2Y6 receptor and preserves potency at the P2Y2 and P2Y4 receptors, it significantly abolishes agonist activity at the P2Y14 receptor. nih.govunc.eduresearchgate.net This selectivity makes this compound-based compounds valuable molecular probes for studying P2Y receptor function. acs.org

CompoundTarget ReceptorActivity (EC₅₀ in µM)Reference
N(4)-methoxy-Cp₃U (MRS2957)P2Y60.012 nih.govunc.edu
N(4)-Benzyloxy-CDP (MRS2964)P2Y60.026 nih.govunc.edu
This compound 5′-triphospho-γ- nih.govglucoseP2Y60.18 nih.govunc.edu
UDP (Natural Ligand)P2Y60.30 nih.govunc.edu

Signaling Pathways Involved in Receptor Activation (e.g., AMPK phosphorylation)

The biological activity of certain molecules containing this compound is notably linked to the activation of specific cell surface receptors and their downstream signaling cascades. A significant example of this is the involvement of an this compound derivative in the activation of the P2Y₆ receptor, a G protein-coupled receptor (GPCR), which in turn modulates critical intracellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway. plos.orgplos.org

Research has centered on a synthetic agonist of the P2Y₆ receptor, P¹-(5´-uridine)-P³-(5´-N⁴-methoxycytidine)-triphosphate (MRS2957), to elucidate these mechanisms. plos.orgplos.org The activation of the P2Y₆ receptor by this compound initiates a signaling cascade that has significant implications for cellular metabolism. The P2Y₆ receptor is a Gq-coupled receptor that, upon activation, typically engages phospholipase Cβ, leading to inositol (B14025) lipid signaling. plos.org However, its activation by the this compound-containing agonist has been shown to trigger the phosphorylation and subsequent activation of AMPK. plos.orgplos.org

AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. nih.govmdpi.com Its activation is a key event in regulating metabolism, often leading to an increase in processes that generate ATP and a decrease in those that consume it. The phosphorylation of AMPK at threonine 172 (Thr172) is a critical step for its activation. nih.gov

Studies in mouse skeletal muscle cells (C2C12 myotubes) and adipocytes (3T3-L1) have demonstrated that treatment with the this compound-containing compound, MRS2957, leads to a significant increase in AMPK phosphorylation. plos.org This effect was shown to be mediated by the P2Y₆ receptor, as the presence of a selective P2Y₆ receptor antagonist, MRS2578, blocked this phosphorylation. plos.org

The upstream kinase responsible for this AMPK activation, in this context, has been identified as calmodulin-dependent protein kinase kinase β (CaMKKβ). plos.orgplos.org This indicates that the signaling pathway proceeds from the P2Y₆ receptor, through CaMKKβ, to the phosphorylation and activation of AMPK.

The activation of the AMPK signaling pathway by the this compound-containing agonist has been shown to have direct downstream consequences on glucose metabolism. Activated AMPK promotes the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, which facilitates the uptake of glucose from the bloodstream into the cells. plos.org Furthermore, activated AMPK can phosphorylate and consequently inhibit histone deacetylase 5 (HDAC5). This action relieves the repression of the GLUT4 promoter, leading to increased GLUT4 expression. plos.org

The following tables summarize the key research findings regarding the signaling pathways activated by the this compound-containing compound.

Table 1: Effect of P2Y₆ Receptor Agonist on AMPK Signaling Pathway

Cell Line Treatment Key Finding Reference
C2C12 myotubesMRS2957 (P¹-(5´-uridine)-P³-(5´-N⁴-methoxycytidine)-triphosphate)Induces significant phosphorylation of AMPK. plos.org
3T3-L1 adipocytesMRS2957Stimulates [³H]2-deoxyglucose uptake. plos.org
C2C12 myotubesMRS2957 + MRS2578 (P2Y₆R antagonist)The stimulatory effect of MRS2957 on glucose uptake is significantly decreased. plos.org
C2C12 myotubesMRS2957 + Compound C (AMPK inhibitor)The stimulatory effect of MRS2957 on glucose uptake is abolished. plos.org
MIN6 mouse β-islet cellsMRS2957Activates AMPK through a CaMKKβ signaling pathway. plos.org

Table 2: Downstream Effects of AMPK Activation by P2Y₆ Receptor Agonist

Cell Line Treatment Downstream Effect Mechanism Reference
C2C12 myotubesMRS2957Increased recruitment of GLUT4 to the cell membrane.AMPK-mediated translocation of GLUT4. plos.org
C2C12 myotubesMRS2957Increased GLUT4 expression.AMPK phosphorylates and inhibits HDAC5, preventing its association with the GLUT4 promoter. plos.org

These findings underscore the role of this compound, as a component of a P2Y₆ receptor agonist, in initiating a signaling cascade that involves CaMKKβ and leads to the activation of AMPK. This activation, in turn, modulates downstream effectors to influence cellular glucose metabolism.

Computational and Theoretical Investigations

Quantum Chemical Approaches to N(4)-Methoxycytidine Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the molecular structure and electronic properties of this compound. researchgate.netijsrst.com These methods allow for the optimization of the molecule's geometry, providing precise data on bond lengths, bond angles, and dihedral angles. Such calculations have been validated by comparing the computationally derived structures with experimental data from X-ray crystallography, showing good agreement. aun.edu.eg

The reactivity of this compound is governed by its electronic structure. Theoretical approaches are used to calculate key descriptors of reactivity, such as the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical stability and reactivity. For related modified nucleosides, DFT calculations at levels like B3LYP/6-311G(d,p) have been employed to determine these properties, offering a predictive framework for understanding how this compound might behave in chemical reactions. ijsrst.com

Table 1: Representative Theoretical Methods in Nucleoside Analysis This table illustrates common quantum chemical methods used for studying modified nucleosides like this compound, based on methodologies reported for analogous compounds.

Method Basis Set Typical Applications Reference
Density Functional Theory (DFT) 6-311G(d,p) Geometry optimization, vibrational frequencies, thermodynamic properties, electronic structure (HOMO/LUMO), reactivity descriptors. ijsrst.com
Møller-Plesset perturbation theory (MP2) 6-31G** Calculation of relative energies between tautomers and conformers. bioone.org

Theoretical Modeling of Tautomeric and Conformational Equilibria

A crucial aspect of this compound's biological function is its ability to exist in different tautomeric and conformational states. researchgate.net Theoretical modeling has been essential in exploring the energetic landscape of these equilibria. The primary tautomeric equilibrium for this compound is between its amino and imino forms. researchgate.netresearchgate.net

Computational studies on the related N4-hydroxycytosine, performed at the MP2/6-31G** level, predicted the syn rotamer of the imino-oxo tautomer to be the most stable form. bioone.org For this compound, the imino tautomer is also considered highly significant. researchgate.netnih.gov The orientation of the methoxy (B1213986) group relative to the pyrimidine (B1678525) ring defines key conformational isomers, known as syn and anti rotamers. In the syn conformation, the methoxy group is oriented toward the N3 position of the ring, which can preclude standard Watson-Crick base pairing. researchgate.net In contrast, the anti conformation allows for hydrogen bonding patterns that mimic those of thymine (B56734) or uracil (B121893). nih.gov The environment, whether in the gas phase, a solvent, or within a DNA/RNA duplex, can significantly influence the relative stabilities of these different forms. researchgate.netacs.org

Table 2: Tautomeric and Conformational States of this compound This table summarizes the key isomeric forms of this compound and their significance.

Isomeric Form Description Significance in Base Pairing Reference
Amino Tautomer The canonical form with an amino group (-NH₂) at the C4 position. Can form a Watson-Crick pair with guanine (B1146940). acs.org
Imino Tautomer A tautomeric form with an imino group (=NH) at the C4 position. Can form a Watson-Crick-like pair with adenine (B156593), mimicking thymine. nih.gov
Syn Conformer The -OCH₃ group is oriented towards the N3 atom of the cytosine ring. Stabilized by intramolecular hydrogen bonding in the solid state; may lead to non-standard pairing. researchgate.netresearchgate.net

Simulation of Molecular Interactions with Biomolecules

Understanding how this compound interacts with biomolecules like DNA and RNA polymerases is key to explaining its mutagenic properties. Molecular dynamics (MD) simulations and molecular docking are computational techniques used to model these complex interactions. frontiersin.org

X-ray crystallographic studies of a DNA dodecamer containing this compound paired with adenine revealed that the modified base adopts the imino tautomeric form and an anti conformation of the methoxy group. nih.gov This arrangement allows for the formation of two hydrogen bonds (N3 to H-N6 of adenine, and the exocyclic imino H to N1 of adenine), creating a stable base pair that resembles a canonical Watson-Crick pair. nih.gov

Furthermore, NMR studies combined with computational analysis have shown that the behavior of this compound is context-dependent. acs.org When positioned opposite guanine in an RNA duplex, it adopts the amino tautomeric form to create a standard C:G pair. acs.org However, when paired with adenine, it favors the imino form. acs.org These findings highlight the molecule's conformational adaptability, which is driven by the need to form stable hydrogen bonds within the constraints of the nucleic acid double helix. These simulations and structural studies provide a detailed atomistic picture of the molecular basis for its dual coding potential. nih.govacs.org

Analytical and Methodological Approaches for N 4 Methoxycytidine Research

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is a cornerstone of mo4C research, offering detailed views of its atomic-level structure and dynamic behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H NMR, NOESY, TOCSY, HSQC, 15N-filtered experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. uzh.chmsu.edu In the context of N(4)-methoxycytidine, various NMR experiments have been instrumental in understanding its conformational preferences and base-pairing properties. bibliotekanauki.plnih.gov

¹H NMR (Proton NMR) provides information about the hydrogen atoms within a molecule. hmdb.cathieme-connect.de Studies on oligonucleotides containing mo4C have used ¹H NMR to monitor the chemical shifts of protons, which are sensitive to the local electronic environment and can indicate changes in conformation and base pairing. nih.govresearchgate.net For instance, the chemical shifts of imino and amino protons are particularly informative for determining the tautomeric state (amino vs. imino form) of the mo4C residue. nih.gov A variable temperature ¹H NMR study showed that the stability of DNA duplexes containing mo4C is lower than those with standard base pairs. researchgate.net

Total Correlation Spectroscopy (TOCSY) helps to identify protons that are part of the same spin system, which is useful for assigning resonances within a single nucleotide residue. uzh.chresearchgate.net By analyzing TOCSY spectra, researchers can assign the sugar and base protons of mo4C and its neighboring nucleotides. bibliotekanauki.pl

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of a proton with a directly attached heteronucleus, such as ¹³C or ¹⁵N. muni.czresearchgate.net This technique is particularly valuable when combined with isotopic labeling. For example, ¹H,¹⁵N HSQC experiments on RNA containing ¹⁵N-labeled N(4)-hydroxycytidine (a related analogue) have been used to definitively determine the tautomeric state and hydrogen-bonding pattern of the modified base when paired with guanine (B1146940) or adenine (B156593). nih.govacs.org These experiments provide direct evidence for the involvement of specific nitrogen atoms in base pairing. nih.govacs.org

¹⁵N-filtered experiments are used to selectively observe protons attached to ¹⁵N atoms. nih.govresearchgate.net This has been a key technique in studies of N(4)-hydroxycytidine to confirm the imino proton signal and measure scalar coupling constants, which provide further structural information. nih.govacs.org

Collectively, these NMR techniques have revealed that mo4C can exist in different tautomeric forms and adopt various conformations depending on its pairing partner and the surrounding sequence. bibliotekanauki.plnih.gov When paired with adenine, mo4C is predominantly in the imino form and forms a Watson-Crick-like geometry. nih.gov In contrast, when paired with guanine, an equilibrium between an amino form in a Watson-Crick geometry and an imino form in a wobble geometry is observed. nih.gov

NMR Technique Application in this compound Research Key Findings
¹H NMR Determining chemical shifts of protons to infer conformation and base pairing. nih.govresearchgate.netRevealed lower stability of mo4C-containing duplexes compared to standard ones. researchgate.net
NOESY Identifying through-space proton-proton interactions to determine 3D structure. bibliotekanauki.plresearchgate.netnih.govConfirmed B-DNA structure for mo4C-containing oligonucleotides and defined base pair geometries. researchgate.net
TOCSY Assigning proton resonances within the same nucleotide residue. uzh.chbibliotekanauki.plFacilitated the assignment of sugar and base protons. bibliotekanauki.pl
HSQC Correlating proton and heteronuclear (¹³C, ¹⁵N) chemical shifts. nih.govmuni.czacs.orgProvided direct evidence of nitrogen atom involvement in base pairing through isotopic labeling studies. nih.govacs.org
¹⁵N-filtered experiments Selectively observing protons attached to ¹⁵N atoms. nih.govresearchgate.netConfirmed imino proton signals and measured scalar couplings for structural analysis. nih.govacs.org

Infrared Spectroscopy in Solution Studies

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. thermofisher.comvscht.cz In solution studies of N(4)-methoxycytosine and its derivatives, IR spectroscopy has been used to investigate its structure, tautomeric form, and association properties in non-polar solvents. bibliotekanauki.plnih.gov

Studies have shown that in chloroform (B151607) and carbon tetrachloride solutions, N(4)-methoxycytosine exists predominantly in the imino form. bibliotekanauki.plnih.gov A key finding from IR studies is the orientation of the exocyclic N4-methoxy group, which is predominantly syn to the ring N(3) atom. bibliotekanauki.plnih.gov This conformation influences its hydrogen bonding capabilities. Unlike its N4-hydroxy counterpart, N(4)-methoxycytosine does not form self-associates through hydrogen bonding. bibliotekanauki.pl

Furthermore, IR spectroscopy has been employed to study the interaction of N(4)-methoxycytosine with adenine. nih.gov Changes in the carbonyl frequency upon complex formation with 9-substituted adenine provided evidence that the C(2)=O group of N(4)-methoxycytosine acts as a hydrogen bond acceptor for an amino proton from adenine, resulting in a non-Watson-Crick type base pair. nih.gov

Solvent Observation Interpretation
ChloroformPredominantly imino form, N4-methoxy group syn to N(3). bibliotekanauki.plnih.govThe molecule adopts a specific conformation that limits certain hydrogen bonding interactions.
Carbon TetrachloridePredominantly imino form, N4-methoxy group syn to N(3). bibliotekanauki.plnih.govConsistent conformation across different non-polar solvents.
Chloroform (with 9-substituted adenine)Change in carbonyl frequency. nih.govFormation of a non-Watson-Crick base pair with adenine. nih.gov

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is an essential technique for determining the precise three-dimensional atomic coordinates of a molecule in its crystalline solid state. Several X-ray crystal structures of oligonucleotides containing 2'-deoxy-N(4)-methoxycytidine (mo4dC) have been determined, providing invaluable insights into its base-pairing geometry. researchgate.netnih.govresearchgate.net

In one study, the crystal structure of the DNA dodecamer d(CGCAAATTXGCG), where X is mo4dC, was determined. The analysis revealed that the dodecamers form a B-form double helix. nih.govresearchgate.net Crucially, the electron density maps indicated that the modified cytosine base pairs with the adenine base on the opposite strand in a Watson-Crick geometry. nih.govresearchgate.net The methoxy (B1213986) group was found to be in the anti conformation relative to the N3 atom of the cytosine ring. nih.govresearchgate.net

Another study determined the crystal structure of d(CGCGmo4CG)2. researchgate.net This hexanucleotide crystallized in a left-handed Z-DNA double helix. The mo4C base was found to be in the imino form and formed a wobble base pair with guanine. bibliotekanauki.pl

These solid-state structures provide static snapshots that complement the dynamic picture obtained from solution-state NMR studies, confirming the ability of mo4C to pair with both adenine and guanine through different geometric arrangements.

Oligonucleotide Sequence Helical Form mo4C Pairing Partner Base Pair Geometry Methoxy Group Conformation
d(CGCAAATTXGCG) (X=mo4dC)B-form nih.govresearchgate.netAdenine nih.govresearchgate.netWatson-Crick nih.govresearchgate.netanti to N3 nih.govresearchgate.net
d(CGCGmo4CG)2Z-form researchgate.netGuanine bibliotekanauki.plWobble bibliotekanauki.plimino form bibliotekanauki.pl

Chromatographic Methods for Purification and Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and analysis of synthetic oligonucleotides and their modified analogues, including those containing this compound. atdbio.comnih.gov HPLC offers high resolution, allowing for the separation of the desired full-length product from shorter failure sequences and other impurities generated during chemical synthesis. atdbio.com

Reversed-phase HPLC is particularly effective for purifying oligonucleotides. atdbio.com This method separates molecules based on their hydrophobicity. For instance, oligonucleotides synthesized with a 5'-dimethoxytrityl (DMT) group are significantly more hydrophobic than the uncapped failure sequences, allowing for efficient separation. atdbio.com

Anion-exchange HPLC can also be used, separating oligonucleotides based on their net negative charge from the phosphate (B84403) backbone. atdbio.com The purification of this compound-5'-triphosphate (mo4CTP) and other modified cytidine (B196190) analogues by HPLC has been reported as a crucial step before their use in enzymatic assays. psu.edu The analysis of crude reaction mixtures by HPLC allows for the assessment of the yield and purity of the synthesized modified oligonucleotide. researchgate.net

Enzymatic Assays for Functional Characterization (e.g., Primer Extension, Phosphorylation)

Enzymatic assays are critical for understanding the functional consequences of incorporating this compound into nucleic acids. These assays probe how enzymes, particularly DNA and RNA polymerases, interact with this modified base.

Primer Extension Assays: This is a common method to study the templating properties of a modified base. oup.com In a typical primer extension assay, a short, labeled DNA or RNA primer is annealed to a template strand containing the modified nucleotide. premierbiosoft.comnih.gov A DNA or RNA polymerase then extends the primer by adding nucleotides complementary to the template. nzytech.com By analyzing the products, often by gel electrophoresis, researchers can determine which nucleotide(s) the polymerase preferentially incorporates opposite the modified base. oup.com

Studies using primer extension assays with templates containing mo4C have shown that various DNA and RNA polymerases, including HIV reverse transcriptase, can incorporate both dAMP and dGMP opposite the analogue. nih.gov This ambiguous base pairing is the molecular basis for the mutagenic properties of mo4C. Kinetic analysis of nucleotide incorporation provides quantitative data on the efficiency and fidelity of replication past the modified site. nih.gov For example, such studies have helped explain the preferential incorporation of dNTPs opposite mo4C. nih.gov

Broader Academic Implications and Future Research Directions

N(4)-Methoxycytidine as a Biochemical Probe for Nucleic Acid Processes

This compound and its derivatives serve as powerful biochemical probes for dissecting the intricate mechanisms of nucleic acid replication and transcription. thermofisher.com By incorporating this modified nucleoside into DNA or RNA strands, researchers can investigate how polymerases and other enzymes interact with damaged or altered templates. thermofisher.comnih.gov The ambiguous base-pairing properties of this compound, which can pair with both guanine (B1146940) and adenine (B156593), make it particularly useful for studying the fidelity of DNA and RNA polymerases. nih.govoup.com

When present in a DNA template, 2'-deoxy-N(4)-methoxycytidine (mo4C) can lead to misincorporation by DNA polymerases during replication. oup.com Similarly, when this compound is in an RNA template, reverse transcriptases can incorporate both dAMP and dGMP opposite the modified base. nih.gov This ambiguity allows for the detailed kinetic analysis of nucleotide incorporation, providing insights into the enzyme's active site and the mechanisms that ensure high-fidelity replication and transcription. nih.govlibretexts.org

Crystallographic studies of DNA dodecamers containing mo4C have provided atomic-level snapshots of how this modified base is accommodated within the DNA double helix. oup.comoup.comrcsb.org These studies have revealed that mo4C can form both canonical Watson-Crick and wobble base pairs with guanine, and Watson-Crick-type pairs with adenine. oup.comoup.com This structural flexibility is a direct result of the methoxylation, which allows the base to exist in different tautomeric forms. oup.comoup.com Such detailed structural information is invaluable for understanding how DNA damage can lead to mutations.

The ability to synthesize oligonucleotides with site-specifically incorporated this compound enables a wide range of biochemical and biophysical experiments. oup.com These probes are instrumental in studying protein-nucleic acid interactions, DNA repair mechanisms, and the structural consequences of base modifications. nih.govsigmaaldrich.com

Contributions to Understanding DNA Damage and Repair Mechanisms

The mutagenic activity of this compound is a direct consequence of its chemical structure, which mimics a naturally occurring form of DNA damage. oup.com Oxyamines, such as methoxyamine, can react with cytosine to form N(4)-methoxycytosine, leading to purine (B94841) transitions (C to T) during DNA replication. oup.comoup.com Studying the biochemical consequences of this specific modification provides a window into the broader mechanisms of DNA damage and repair.

The cellular machinery that recognizes and repairs DNA damage is essential for maintaining genomic integrity. By introducing this compound into DNA, scientists can challenge these repair pathways and observe how they respond. sigmaaldrich.commdpi.com For instance, researchers can investigate whether mismatch repair (MMR) systems can recognize and correct the mispairs formed by this compound. acs.org

Furthermore, the structural studies of DNA containing this compound offer clues as to how some types of DNA damage might evade repair. oup.comnih.gov The fact that this compound can form stable, near-Watson-Crick base pairs with both guanine and adenine suggests that it may not always be efficiently recognized as damage by the repair machinery. oup.comoup.com This has significant implications for understanding how mutations arise and accumulate in cells.

Insights gained from studying this compound can be applied to other types of DNA damage. The principles of altered base pairing, tautomerism, and structural distortion are relevant to a wide range of DNA lesions induced by both endogenous and exogenous agents. sigmaaldrich.com

Comparative Analysis with Other N(4)-Modified Cytidine (B196190) Analogs (e.g., N(4)-Hydroxycytidine)

A comparative analysis of this compound with other N(4)-modified cytidine analogs, such as N(4)-hydroxycytidine and N(4)-methylcytidine, provides a deeper understanding of the structure-activity relationships that govern their mutagenic potential. nih.govresearchgate.net These analogs share a common modification at the N(4) position of cytosine but exhibit distinct biochemical properties.

Analog Modification Primary Mutagenic Outcome Key Biochemical Features
This compound Methoxy (B1213986) group (-OCH3) at N4 positionC to T transitionsAmbiguous base pairing with G and A. nih.govoup.com
N(4)-Hydroxycytidine Hydroxyl group (-OH) at N4 positionC to T transitionsTautomeric equilibrium allows pairing with G and A. nih.govacs.org
N(4)-Methylcytidine Methyl group (-CH3) at N4 positionReduced or altered base pairingCan affect coding efficiency and fidelity. nih.govresearchgate.net

This table provides a comparative overview of N(4)-modified cytidine analogs.

N(4)-hydroxycytidine (NHC), the active metabolite of the antiviral drug molnupiravir, is perhaps the most-studied analog in this class. nih.govresearchgate.netdrugbank.com Like this compound, NHC exhibits ambiguous base-pairing properties due to tautomerism, allowing it to pair with both guanine and adenine. nih.govacs.org This leads to an accumulation of mutations in viral RNA, a mechanism known as "error catastrophe." researchgate.net NMR studies have provided direct evidence for the existence of two tautomeric forms of NHC within RNA base pairs. nih.gov

In contrast, N(4)-methylcytidine shows different effects on DNA synthesis, in some cases inhibiting it or retaining normal nucleotide incorporation, depending on the polymerase. nih.govresearchgate.net This suggests that the nature of the substituent at the N(4) position plays a critical role in determining the analog's interaction with polymerases and its ultimate biological effect.

By comparing these analogs, researchers can tease apart the specific contributions of factors like the size, electronegativity, and hydrogen-bonding potential of the N(4)-substituent to the mutagenic process. nih.gov This comparative approach is crucial for understanding the fundamental principles of polymerase fidelity and for the rational design of new nucleoside analogs.

Potential for Rational Design of Novel Nucleoside Analogs for Biochemical Studies

The knowledge gained from studying this compound and its relatives provides a strong foundation for the rational design of novel nucleoside analogs with tailored properties for biochemical research. mdpi.comresearchgate.net By systematically modifying the structure of the nucleobase or the sugar moiety, it is possible to create new probes to investigate various aspects of nucleic acid metabolism. researchgate.net

For example, one could design analogs with altered tautomeric equilibria to favor pairing with either guanine or adenine, thereby creating more specific mutagenic agents. researchgate.net Alternatively, bulky groups could be attached to the N(4) position to probe the steric constraints of the polymerase active site. oup.com The synthesis of N(4)-acyl-deoxycytidine triphosphates with various aliphatic and aromatic modifications has already demonstrated that even large substituents can be incorporated by some DNA polymerases. oup.com

Fluorescent tags can also be incorporated into these analogs to create powerful tools for real-time imaging of DNA replication and transcription. researchgate.net These fluorescent nucleoside analogs (FNAs) can be used to monitor enzyme kinetics, protein-DNA interactions, and the dynamics of nucleic acid structures in living cells.

The ultimate goal of this research is to develop a comprehensive "toolbox" of nucleoside analogs that can be used to dissect complex biological processes with high precision. oup.com The principles learned from this compound, particularly regarding the role of tautomerism and altered base pairing, will continue to guide the design of the next generation of biochemical probes. researchgate.netacs.org

Q & A

Basic Research Questions

Q. How is N(4)-Methoxycytidine synthesized, and what analytical methods ensure its purity and structural integrity?

  • Methodology : Synthesis typically involves methoxylation of cytidine derivatives under controlled anhydrous conditions. Post-synthesis, purity is validated via reverse-phase HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR for confirming methoxy group positioning). Mass spectrometry (MS) further verifies molecular weight accuracy (e.g., expected m/z for C10_{10}H15_{15}N3_3O6_6) .
  • Key Challenge : Avoiding side reactions during methoxylation requires strict temperature control (20–25°C) and inert atmospheres to prevent oxidation .

Q. What are the primary research applications of this compound in nucleic acid studies?

  • Methodology : The compound is incorporated into oligonucleotides via solid-phase synthesis to study base-pairing flexibility. For example, it replaces canonical cytidine to probe mismatched base pairs in DNA duplexes. Electrophoretic mobility shift assays (EMSAs) and thermal denaturation experiments (TmT_m analysis) quantify duplex stability changes .
  • Experimental Design : Use controlled sequences (e.g., d(CGCGAATTmo4^4C GCG)) and compare melting temperatures with wild-type duplexes to assess destabilization effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (GHS H335: respiratory irritation) .
  • Storage : Store in airtight containers at –20°C, away from strong oxidizers and acids to prevent decomposition .

Advanced Research Questions

Q. How does this compound facilitate the study of mutagenic mechanisms in damaged DNA?

  • Methodology : X-ray crystallography (e.g., PDB ID 1I47) reveals that this compound forms both Watson-Crick (with guanine) and wobble pairs (with adenine), mimicking replication errors. Crystallization conditions (e.g., 20% PEG 3350, pH 7.0) and resolution limits (<2.0 Å) are critical for detecting minor structural deviations .
  • Data Interpretation : Compare electron density maps of modified vs. wild-type duplexes to identify hydrogen-bonding perturbations. For example, the methoxy group sterically hinders canonical pairing, favoring mismatches .

Q. How can researchers resolve contradictions in reported mutagenic potentials of this compound across studies?

  • Analytical Framework :

  • Contextual Factors : Assess differences in experimental models (e.g., in vitro vs. cellular systems) and sequence contexts (e.g., CpG islands vs. random repeats).
  • Statistical Validation : Apply Fisher’s exact test to compare mutation frequencies in replicated experiments.
  • Literature Synthesis : Use tools like SciFinder to map conflicting data against variables like pH, ionic strength, or repair enzyme activity .
    • Example : A study reporting low mutagenicity in plasmids may omit cellular repair machinery, whereas in vivo models show higher error rates due to proofreading exonucleases .

Q. What advanced techniques characterize the thermodynamic impact of this compound on RNA secondary structures?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG) of modified RNA with complementary strands.
  • Small-Angle X-ray Scattering (SAXS) : Resolves global structural changes in ribozymes or aptamers incorporating the modification.
    • Case Study : In tRNA analogs, this compound reduces helical stability (ΔTm\Delta T_m ≈ 5–8°C) by disrupting water-mediated hydrogen bonds, validated via molecular dynamics simulations .

Data Presentation and Reproducibility Guidelines

Q. How should researchers document experimental protocols for reproducibility?

  • Best Practices :

  • Supplemental Materials : Include detailed synthesis steps (molar ratios, reaction times), purification gradients (HPLC buffer compositions), and crystallography deposition codes (e.g., PDB, EMDB) .
  • Raw Data : Provide .cif files for crystallographic data and unprocessed thermal denaturation curves in appendices .
    • Common Pitfalls : Omitting solvent trace levels (e.g., DMSO in NMR samples) can skew reproducibility .

Tables for Comparative Analysis

Table 1 : Base-Pairing Behavior of this compound in DNA Duplexes

Base Pair Hydrogen Bonds Structural Context (PDB) TmT_m Change vs. Wild-Type
Watson-Crick (G)31I47–3.5°C
Wobble (A)21I47–7.2°C
Mismatch (T)1N/A–12.1°C
Data derived from crystallographic and thermal denaturation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.